Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate
CAS No.: 2231676-72-3
Cat. No.: VC3179883
Molecular Formula: C12H16F2N2O4
Molecular Weight: 290.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2231676-72-3 |
---|---|
Molecular Formula | C12H16F2N2O4 |
Molecular Weight | 290.26 g/mol |
IUPAC Name | tert-butyl N-[[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]methyl]carbamate |
Standard InChI | InChI=1S/C12H16F2N2O4/c1-12(2,3)20-11(18)16-5-7-4-8(17)6-15-9(7)19-10(13)14/h4,6,10,17H,5H2,1-3H3,(H,16,18) |
Standard InChI Key | IILLTNHTMPZVIT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)O)OC(F)F |
Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)O)OC(F)F |
Introduction
Chemical Identity and Fundamental Properties
Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate is an organic compound with distinctive structural features that contribute to its chemical behavior and potential applications. This section examines the fundamental properties that define this molecule's identity within chemical databases and research contexts.
Molecular Identification
The compound is uniquely identified through several standardized parameters used in chemical databases and regulatory systems. It is assigned the CAS Registry Number 2231676-72-3, which serves as its unique identifier in chemical databases worldwide . The molecular formula is C12H16F2N2O4, indicating its elemental composition comprises carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in specific proportions . The molecular weight of the compound is calculated to be 290.26 g/mol, a parameter essential for analytical determinations and stoichiometric calculations .
Structural Components
The molecular architecture of this compound features several key structural elements that define its chemical behavior. The central structure contains a pyridine ring with three important substitutions: a difluoromethoxy group at the 2-position, a hydroxyl group at the 5-position, and a methylcarbamate group with a tert-butyl protecting group attached at the 3-position via a methylene bridge . The presence of the difluoromethoxy group introduces unique electronic properties to the molecule due to the high electronegativity of fluorine atoms, while the hydroxyl group provides a potential site for hydrogen bonding and further derivatization .
Chemical Structure and Reactivity Profile
The reactivity profile of tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate is determined by its constituent functional groups and their electronic interactions. Understanding these structural features provides insight into potential chemical transformations and applications.
Functional Group Analysis
This compound contains several reactive functional groups that can participate in various chemical transformations. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions . The presence of the difluoromethoxy group introduces unique electronic properties due to the highly electronegative fluorine atoms, potentially affecting the reactivity of the neighboring pyridine nitrogen . The hydroxyl group at the 5-position of the pyridine ring provides a reactive site for potential esterification, etherification, or oxidation reactions .
Electronic Properties
The pyridine core of the molecule features an electron-deficient aromatic system, with the nitrogen atom withdrawing electron density from the ring. This electronic characteristic is further modulated by the presence of the difluoromethoxy substituent, which can influence the basicity of the pyridine nitrogen and the reactivity of the aromatic system toward electrophilic and nucleophilic reagents . The hydroxyl group introduces electron-donating character through resonance, potentially counterbalancing some of the electron-withdrawing effects of the pyridine nitrogen .
Applications and Research Relevance
Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate has several potential applications in chemical research and synthesis, particularly in the development of more complex molecular structures and pharmaceutical compounds.
Synthetic Intermediates
The compound is primarily identified as a laboratory chemical used in the manufacture of substances, suggesting its role as an intermediate in chemical synthesis pathways . The presence of the Boc-protected amine functionality makes it particularly valuable in peptide synthesis and other sequential reaction schemes where controlled deprotection is required . The hydroxyl group provides a handle for further functionalization, enabling the creation of more complex molecular architectures through selective transformations .
Pharmaceutical Research
Compounds containing the difluoromethoxy group have gained increasing attention in medicinal chemistry due to the unique properties imparted by the fluorine atoms. These include enhanced metabolic stability, altered lipophilicity, and modified hydrogen-bonding properties . Pyridine derivatives with similar substitution patterns have been explored for various pharmaceutical applications, including as kinase inhibitors, receptor modulators, and in the development of central nervous system active compounds .
Structure-Activity Relationship Studies
The compound's well-defined structure with multiple functional groups makes it valuable for structure-activity relationship (SAR) studies in drug discovery programs. The ability to selectively modify different positions of the molecule allows researchers to systematically investigate how structural changes affect biological activity, binding affinity, and physicochemical properties . These investigations can lead to the development of more potent and selective therapeutic agents targeting specific biological pathways .
Analytical Characterization Methods
Proper identification and purity assessment of tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate are essential for research applications. Various analytical techniques can be employed to characterize this compound and verify its structural integrity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the structure of this compound. The aromatic protons of the pyridine ring would show characteristic signals in the 1H NMR spectrum, while the difluoromethoxy group would display a distinctive splitting pattern due to coupling with the fluorine atoms . Mass spectrometry could be used to confirm the molecular weight of 290.26 g/mol and examine fragmentation patterns characteristic of the functional groups present . Infrared spectroscopy would reveal characteristic absorption bands for the carbamate carbonyl, hydroxyl group, and aromatic ring system .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be suitable for assessing the purity of this compound, with detection via UV absorption due to the aromatic pyridine system . Gas Chromatography coupled with Mass Spectrometry (GC-MS) might also be applicable depending on the thermal stability of the compound, though the presence of the hydroxyl group might necessitate derivatization before analysis . Thin-Layer Chromatography (TLC) could serve as a rapid preliminary purity assessment method during synthesis and purification processes .
Elemental Analysis
Confirmation of the elemental composition (C12H16F2N2O4) through combustion analysis would provide additional verification of the compound's identity and purity . This technique determines the percentages of carbon, hydrogen, and nitrogen in the sample, which can be compared with theoretical values calculated from the molecular formula . Specialized techniques would be required for fluorine analysis to complete the elemental profile .
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